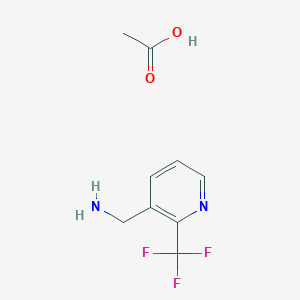
(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds similar to "(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol" often involves strategies that incorporate fluorination and the introduction of a hydroxyl group into the pyridine ring. For example, one approach for synthesizing related compounds utilizes 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, showcasing the versatility of pyridine-based alcohols in chemical synthesis (Elladiou & Patrickios, 2012).
Molecular Structure Analysis
The molecular structure of pyridine-based compounds like "(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol" is characterized by the presence of a pyridine ring, a key structural motif in organic chemistry due to its aromaticity and ability to participate in a wide range of chemical reactions. The addition of fluorine atoms and a hydroxyl group significantly affects the molecule's electronic properties and reactivity. The crystal structure analysis of related compounds reveals the impact of these functional groups on molecular conformation and stability (Di, 2010).
Chemical Reactions and Properties
The chemical reactivity of "(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol" and related compounds involves interactions facilitated by the pyridine ring and the attached functional groups. These compounds can undergo various chemical reactions, including nucleophilic substitution and oxidation. The presence of fluorine atoms can influence the electronic properties of the pyridine ring, affecting the compound's overall reactivity and stability (Percino et al., 2008).
Physical Properties Analysis
The physical properties of pyridine-based alcohols, such as "(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol," are influenced by their molecular structure. These properties include boiling point, melting point, and solubility in various solvents. The introduction of fluorine atoms typically increases the compound's stability and alters its physicochemical properties, making it more suitable for certain applications (Bonacorso et al., 2015).
Chemical Properties Analysis
The chemical properties of compounds like "(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol" are defined by their reactivity patterns, which are largely dictated by the pyridine core and the nature of the substituents. The fluorine atoms present in the molecule play a crucial role in defining its reactivity towards different reagents and conditions. These compounds often exhibit unique behaviors in catalytic cycles and synthetic pathways due to the electron-withdrawing effects of the fluorine atoms and the versatility of the hydroxyl group (Samanta & Biswas, 2015).
Scientific Research Applications
Protecting Group for Carboxylic Acids
- Application : (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol serves as a protecting group for carboxylic acids in polymer chemistry. It can be selectively removed either chemically under alkaline conditions or thermally at temperatures above 110°C, while remaining stable under acidic conditions and resisting catalytic hydrogenolysis. This makes it useful in the synthesis and manipulation of polymers (Elladiou & Patrickios, 2012).
Ligand in Lanthanide Chemistry
- Application : It is used in the formation of lanthanide(iii) complexes, as demonstrated in the synthesis of dinuclear complexes that exhibit slow magnetic relaxation behavior. This is important in the field of magnetochemistry and for potential applications in quantum computing and information storage (Zhang et al., 2016).
Catalytic Applications
- Application : The molecule plays a role in catalysis. For instance, it's used in the synthesis of novel rhenium(I) triscarbonyl complexes for facilitating reversible CO2 binding. This has implications for CO2 capture and storage, a vital area in addressing climate change (Stichauer et al., 2017).
Self-Assembly in Material Science
- Application : In material science, it is utilized in the self-assembly of monolayers on surfaces such as gold, offering insights into surface chemistry and the development of nanoscale materials (Silien et al., 2009).
Organic Synthesis
- Application : It is involved in the synthesis of complex organic molecules, such as in the preparation of enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, a key moiety in beta3-adrenergic receptor ligands. This highlights its importance in pharmaceutical chemistry (Perrone et al., 2006).
Photophysical Studies
- Application : This compound is used in photophysical studies, such as the investigation of excited-state structures and relaxation processes in specific organic compounds. This is crucial for understanding photophysics and designing new photonic materials (Kharlanov & Rettig, 2009).
properties
IUPAC Name |
(1S)-1-(3,5-difluoropyridin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPJPAKKTBZGSF-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol | |
CAS RN |
2165996-89-2 |
Source


|
| Record name | (1S)-1-(3,5-difluoropyridin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)


![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)
![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)

![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)